![molecular formula C80H112N22O21S2 B605907 Balixafortide CAS No. 1051366-32-5](/img/structure/B605907.png)
Balixafortide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .
Synthesis Analysis
Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .Molecular Structure Analysis
The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .Chemical Reactions Analysis
Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .Physical And Chemical Properties Analysis
The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .科学的研究の応用
Treatment of Metastatic HER2-Negative Breast Cancer
Balixafortide (POL6326) is a potent, selective inhibitor of the chemokine receptor CXCR4. It is currently in Phase III for the treatment of metastatic HER2-negative breast cancer (BC) in combination with tubulin-binding eribulin . The objective response rate for a dose of 5.5mg/kg balixafortide and 1.4mg/m2 eribulin was 38% (median duration 4.4 months), and the clinical benefit rate was 63% (median duration 8.1 months) .
Combination Therapy with Paclitaxel
Balixafortide was combined with paclitaxel in a humanized BC patient-derived xenograft (PDX) model to explore the efficacy in combination with another tubulin-binding drug . Partial remission was achieved in the combination arm balixafortide+paclitaxel (T/C 13%, 87% inhibition of tumor volume vs vehicle control) which was statistically significantly better than paclitaxel monotherapy (T/C 42%) .
Inhibition of Angiogenesis and Metastasis
Anti-cancer mechanisms of CXCR4 antagonists like Balixafortide include inhibition of angiogenesis and metastasis . High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer .
Activation of Immunosurveillance
Another anti-cancer mechanism of CXCR4 antagonists is the activation of immunosurveillance . This suggests that Balixafortide may have potential applications in immunotherapy.
Chemo Sensitization
Balixafortide has been shown to have chemo sensitization effects . This means it can potentially enhance the effectiveness of other chemotherapy drugs when used in combination.
Treatment of Locally Recurrent or Metastatic Breast Cancer
Balixafortide, a synthetic cyclic peptide, is a potent selective CXCR4 antagonist with high affinity for the human CXCR4 receptor in pre-clinical studies and is currently being investigated in metastatic breast cancer (mBC) . In a Phase 3 randomized trial, no differences in ORR, CBR, mPFS, or mOS were observed for Balixafortide + Eribulin compared to Eribulin alone in any population of HER2-mBC patients .
将来の方向性
特性
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balixafortide | |
CAS RN |
1051366-32-5 |
Source
|
Record name | Balixafortide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balixafortide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。